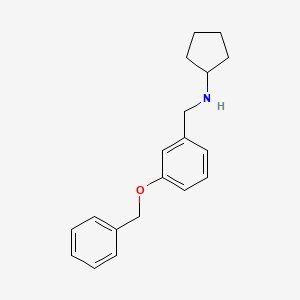
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound with a unique combination of halogen and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with brominating, chlorinating, and fluorinating agents under controlled conditions. The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy sources .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms and a methoxy group can influence its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
- 4-Bromo-5-chloro-2-methoxypyridine
- 4-Bromo-3-fluoro-2-methoxypyridine
- 5-Chloro-3-fluoro-2-methoxypyridine
Comparison: Compared to its analogs, 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine exhibits unique reactivity and selectivity due to the specific arrangement of halogen and methoxy substituents. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C6H4BrClFNO |
|---|---|
Molecular Weight |
240.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C6H4BrClFNO/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,1H3 |
InChI Key |
OADHGMLHRXVYMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)

![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)

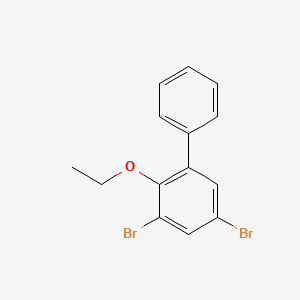
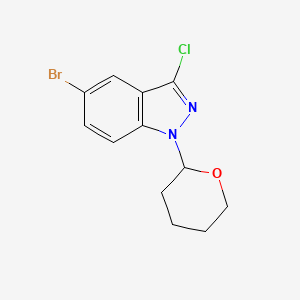
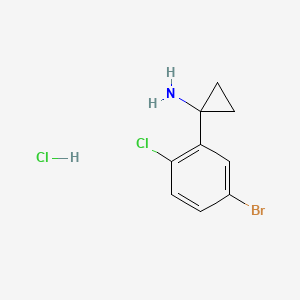
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
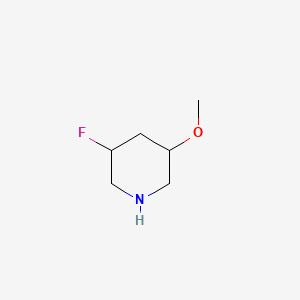
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)


